molecular formula C10H13N5O3 B13385388 3'-NH2-ddI

3'-NH2-ddI

Cat. No.: B13385388
M. Wt: 251.24 g/mol
InChI Key: CHWLAIBBKPETPZ-UHFFFAOYSA-N
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Description

3’-Amino-2’,3’-dideoxyinosine (3’-NH2-ddI) is a modified nucleoside analog. It is structurally similar to inosine but lacks the 2’ and 3’ hydroxyl groups, which are replaced by an amino group at the 3’ position. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Amino-2’,3’-dideoxyinosine typically involves the reduction of a nitro precursor. One common method is the reduction of 3’-nitro-2’,3’-dideoxyinosine using a reducing agent such as hydrogen in the presence of a palladium catalyst. The reaction is carried out under mild conditions to prevent the degradation of the product .

Industrial Production Methods

Industrial production of 3’-Amino-2’,3’-dideoxyinosine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

3’-Amino-2’,3’-dideoxyinosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Amino-2’,3’-dideoxyinosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Amino-2’,3’-dideoxyinosine involves its incorporation into nucleic acids. Once incorporated, it disrupts the normal function of nucleic acids by terminating chain elongation. This leads to the inhibition of viral replication and the induction of apoptosis in cancer cells. The compound targets various molecular pathways, including DNA and RNA polymerases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Amino-2’,3’-dideoxyinosine is unique due to its specific base (inosine) and the presence of an amino group at the 3’ position. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c11-5-1-7(18-6(5)2-16)15-4-14-8-9(15)12-3-13-10(8)17/h3-7,16H,1-2,11H2,(H,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWLAIBBKPETPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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